3'-Fluoro-2-iodo-4'-methoxybenzophenone
Description
Overview of Benzophenone (B1666685) Derivatives in Advanced Organic Chemistry
Benzophenone, with the chemical formula (C₆H₅)₂CO, is the parent diarylketone and serves as a fundamental building block in organic chemistry. wikipedia.org Its derivatives, a group of aromatic ketones, are of significant interest due to their wide-ranging applications in both industrial and pharmaceutical fields. taylorandfrancis.com These compounds are integral to the synthesis of complex organic molecules and are noted for their diverse biological and physicochemical properties. taylorandfrancis.com
The utility of benzophenone derivatives extends to materials science, where they are employed in the development of organic light-emitting diodes (OLEDs), acting as either host materials or emitters. mdpi.compreprints.org Their inherent photosensitivity also makes them common photosensitizers in photochemistry. wikipedia.org The benzophenone core is a versatile scaffold that can be functionalized to fine-tune its electronic and physical properties for specific applications. mdpi.com
Significance of Halogenation and Alkoxy-Substitution in Aromatic Systems
The introduction of halogen and alkoxy groups onto aromatic rings, known as halogenation and alkoxy-substitution, is a critical strategy in organic synthesis. numberanalytics.com These modifications significantly alter the chemical and electronic properties of the parent molecule, creating versatile intermediates for further reactions. numberanalytics.commt.com Halogenated and alkoxy-substituted aromatic compounds are foundational in the production of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comnumberanalytics.com
Fluorine, the most electronegative element, imparts unique properties to organic molecules. numberanalytics.comnumberanalytics.com The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, with an average bond energy of approximately 480 kJ/mol. wikipedia.orgnih.gov This bond strength contributes to the high thermal and chemical stability of organofluorine compounds. numberanalytics.comwikipedia.org
In molecular design, particularly in medicinal chemistry, the introduction of fluorine can have profound effects on a molecule's properties. These effects can include:
Improved Bioavailability: Fluorination can increase a drug's lipophilicity, potentially improving its absorption and distribution. numberanalytics.com
Increased Potency: The presence of fluorine can alter the electronic nature of a molecule, potentially leading to stronger interactions with biological targets. numberanalytics.com
Enhanced Metabolic Stability: The strength of the C-F bond makes it resistant to metabolic degradation, which can prolong the active life of a drug. numberanalytics.com
Organofluorine chemistry has become indispensable in the development of pharmaceuticals, materials, and agrochemicals due to these unique characteristics. numberanalytics.comnih.gov
Table 1: Properties of the Carbon-Fluorine Bond
| Property | Value |
|---|---|
| Electronegativity of Fluorine (Pauling Scale) | 3.98 numberanalytics.com |
| Average C-F Bond Energy | ~480 kJ/mol wikipedia.org |
| C-F Bond Length | ~1.4 Å wikipedia.org |
| C-F Bond Dipole Moment | 1.41 D wikipedia.org |
Iodine plays a multifaceted role in organic synthesis, acting as both a reagent and a catalyst. niscpr.res.inresearchgate.net Organoiodine compounds are particularly valuable as synthetic intermediates because the carbon-iodine (C-I) bond is relatively weak and easily cleaved, allowing for the introduction of other functional groups. wikipedia.org This reactivity makes iodo-substituted aromatics key precursors in a variety of cross-coupling reactions.
Iodine's utility in synthesis includes:
Catalysis: Elemental iodine can act as a mild Lewis acid catalyst for reactions like esterification and acetalization, often proceeding under neutral and mild conditions. niscpr.res.inresearchgate.net
Electrophilic Iodination: The direct iodination of organic compounds is a fundamental transformation for creating versatile intermediates. mdpi.com
Hypervalent Iodine Reagents: Hypervalent iodine compounds, where iodine is in a high oxidation state (+3 or +5), are highly reactive and selective oxidizing agents used for a wide range of transformations under mild conditions. numberanalytics.com
The use of iodine often allows for high yields and simple work-up procedures, making it an important tool for achieving reaction selectivity. researchgate.net
The methoxy (B1213986) group (-OCH₃) is an influential substituent on aromatic systems, modifying their electronic properties and reactivity through a combination of inductive and resonance effects. vaia.com
Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group exerts an electron-withdrawing inductive effect, pulling electron density away from the aromatic ring through the sigma bond. vaia.comstackexchange.com
Resonance Effect: The lone pairs of electrons on the oxygen atom can be delocalized into the aromatic ring's π-system. stackexchange.com This is a powerful electron-donating effect that increases the electron density, particularly at the ortho and para positions. vaia.comresearchgate.net
Table 2: Effects of Methoxy Group on Aromatic Rings
| Effect | Description | Impact on Reactivity |
|---|---|---|
| Inductive Effect | Electron withdrawal via the sigma bond due to oxygen's electronegativity. vaia.com | Deactivating |
| Resonance Effect | Electron donation into the pi-system from oxygen's lone pairs. stackexchange.com | Activating (stronger effect) |
| Overall Influence | Net electron donation, activating the ring for electrophilic substitution. researchgate.net | Activating |
| Directing Influence | Increases electron density at ortho and para positions. vaia.com | Ortho, Para-Director |
Problem Statement and Research Aims for 3'-Fluoro-2-iodo-4'-methoxybenzophenone
The specific compound, this compound, represents a highly functionalized molecule with significant potential as a versatile building block in synthetic chemistry. The combination of three distinct substituents on the benzophenone core—a fluorine atom, an iodine atom, and a methoxy group—presents a unique platform for creating more complex chemical structures. The primary challenge lies in the controlled synthesis and characterization of this specific isomer and the subsequent exploration of its synthetic utility.
The research aims for investigating this compound would be centered on the following objectives:
Development of a Regioselective Synthesis: To establish an efficient and high-yielding synthetic pathway that precisely installs the fluoro, iodo, and methoxy groups at the desired positions on the benzophenone scaffold.
Full Spectroscopic Characterization: To thoroughly characterize the molecular structure and purity of the synthesized compound using modern analytical techniques, such as NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and infrared spectroscopy.
Investigation of Synthetic Potential: To explore the reactivity of the compound as a building block in key organic transformations. This would involve leveraging the reactive C-I bond for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds.
Structure
3D Structure
Properties
IUPAC Name |
(3-fluoro-4-methoxyphenyl)-(2-iodophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FIO2/c1-18-13-7-6-9(8-11(13)15)14(17)10-4-2-3-5-12(10)16/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZIOPNCUWPRCBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FIO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving Substituted Benzophenones
Photophysical and Photochemical Pathways of Benzophenone (B1666685) Derivatives
The photochemistry of benzophenone is characterized by the efficient population of its triplet excited state upon absorption of UV light. This triplet state is responsible for many of its characteristic reactions, including the abstraction of a hydrogen atom to form a ketyl radical. The presence of substituents can modulate the energy levels and lifetimes of the excited states, thereby influencing the subsequent photochemical events.
Upon photoexcitation, benzophenone undergoes rapid intersystem crossing from the initially formed singlet excited state (S1) to the more stable triplet state (T1). In the presence of a suitable hydrogen donor, the triplet benzophenone can abstract a hydrogen atom, leading to the formation of a benzophenone ketyl radical and a radical derived from the donor molecule.
The formation of the ketyl radical can also be initiated by the protonation of the triplet state, particularly in acidic environments. This protonation is followed by an electron transfer process to generate the ketyl radical. The general mechanism can be summarized as follows:
Photoexcitation and Intersystem Crossing: BP + hν → ¹BP* → ³BP*
Hydrogen Abstraction: ³BP* + R-H → BP•-OH + R•
Protonation and Electron Transfer: ³BP* + H⁺ → ³BP-H⁺ ³BP-H⁺ + e⁻ → BP•-OH
The efficiency of ketyl radical formation is highly dependent on the nature of the solvent and the presence of hydrogen donors. In alcoholic solvents, for instance, the reaction proceeds readily via hydrogen abstraction from the alcohol.
In addition to hydrogen abstraction, electron transfer is a crucial pathway in the photoreactions of many benzophenone derivatives, especially those bearing halogen substituents. The triplet excited state of a halobenzophenone can act as an electron acceptor from a suitable donor, forming a radical anion.
³(X-BP)* + D → [X-BP]•⁻ + D•⁺
This radical anion can then undergo further reactions, such as dehalogenation, particularly in the case of heavier halogens like iodine. The propensity for electron transfer is governed by the redox potentials of the excited state and the electron donor. The presence of electron-withdrawing halogen substituents can enhance the electron-accepting ability of the excited benzophenone.
Influence of Halogen and Methoxy (B1213986) Substituents on Reaction Kinetics and Thermodynamics
The substituents on the benzophenone rings exert profound control over the kinetics and thermodynamics of the photochemical reactions. These effects can be broadly categorized as electronic (inductive and resonance) and steric. In the case of 3'-Fluoro-2-iodo-4'-methoxybenzophenone, the interplay of the fluoro, iodo, and methoxy groups dictates its unique reactivity.
The fluorine atom at the 3'-position influences the molecule's properties primarily through its strong inductive electron-withdrawing effect. This effect can stabilize anionic intermediates and transition states. However, fluorine can also exhibit a weak π-donating effect through its lone pairs.
Electronic Effects:
Inductive Effect (-I): The high electronegativity of fluorine withdraws electron density from the aromatic ring, which can affect the energy of the molecular orbitals and the reactivity of the carbonyl group.
Resonance Effect (+R): The lone pairs on the fluorine atom can participate in resonance, donating electron density to the ring. This effect is generally weaker than the inductive effect for fluorine.
Steric Effects:
The small size of the fluorine atom means that its steric hindrance is minimal compared to other halogens.
Studies on fluorinated organic compounds have shown that fluorine substitution can lead to a deceleration in the rates of some reactions due to the stabilization of reactants, while in other cases, it can accelerate reactions by stabilizing transition states. For instance, the presence of a fluorine atom can influence the geometry and stability of radical intermediates.
| Effect | Description | Impact on Reaction Intermediates |
| Inductive (-I) | Strong electron withdrawal due to high electronegativity. | Stabilization of anionic intermediates. |
| Resonance (+R) | Weak electron donation from lone pairs. | Minor influence on electron density distribution. |
| Steric | Minimal due to the small atomic radius. | Negligible impact on the accessibility of reaction centers. |
The iodine atom at the 2-position introduces several significant factors that influence the photochemical behavior. Iodine is the largest and least electronegative of the common halogens, leading to a weaker C-I bond and a greater propensity for dehalogenation.
Upon formation of the radical anion of an iodobenzophenone, the C-I bond is significantly weakened. This facilitates the cleavage of the bond to release an iodide ion and a benzoylphenyl radical. This dehalogenation process is a common and efficient reaction for iodoaromatic compounds.
[I-BP]•⁻ → BP• + I⁻
The methoxy group at the 4'-position is a strong electron-donating group due to the resonance effect of the oxygen lone pairs. This has a significant impact on the electronic properties of the benzophenone molecule.
Electronic Effects:
Resonance Effect (+R): The oxygen lone pairs donate electron density to the aromatic ring, increasing the electron density at the ortho and para positions.
Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a weak electron-withdrawing inductive effect. The resonance effect typically dominates.
The electron-donating nature of the methoxy group can influence the photochemistry in several ways:
It can affect the energy and character of the excited states. In some cases, methoxy substitution can lead to a shift from an n,π* lowest triplet state to a π,π* lowest triplet state, which can alter the reactivity in hydrogen abstraction reactions.
It can stabilize cationic intermediates or transition states.
The methoxy group can also participate directly in reactions, for example, through demethylation under certain conditions, although this is less common in the photochemical reactions of benzophenones.
Previous studies have indicated that electron-donating groups can decrease the rate of cross-linking in polymers containing benzophenone moieties, as they destabilize the triplet radical.
| Substituent | Position | Electronic Effect | Potential Impact on Reactivity |
| Fluoro | 3' | -I > +R (Electron withdrawing) | Stabilizes anionic intermediates. |
| Iodo | 2 | -I (Weak), Polarizability | Promotes dehalogenation of the radical anion. |
| Methoxy | 4' | +R > -I (Electron donating) | Modulates excited state character and stabilizes cationic intermediates. |
Computational Approaches to Elucidate Reaction Mechanisms
Computational chemistry offers a molecular-level understanding of reaction pathways, complementing experimental studies. researchgate.net For substituted benzophenones, these methods can predict reactivity, determine the stability of intermediates, and map out the energetic landscape of a reaction.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective in locating and characterizing transition states, which are the highest energy points along a reaction coordinate. By analyzing the transition state, chemists can understand the feasibility and kinetics of a reaction.
In the context of reactions involving this compound, DFT calculations can be employed to model various proposed reaction pathways. For instance, in a nucleophilic substitution reaction, DFT can be used to calculate the activation energies for different possible mechanisms, such as SNAr or a metal-catalyzed cross-coupling. The calculated energies help in identifying the most plausible reaction pathway. A linear relationship has been observed between experimentally measured reduction potentials of various benzophenones and the DFT calculated LUMO energies of the molecules. researchgate.net
Key parameters obtained from DFT calculations for transition state analysis include:
Activation Energy (ΔG‡): The energy barrier that must be overcome for a reaction to occur. Lower activation energy indicates a faster reaction.
Imaginary Frequencies: A transition state is characterized by the presence of a single imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.
Geometric Parameters: Bond lengths and angles in the transition state structure provide insights into the nature of bond breaking and bond formation.
| Proposed Pathway | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
|---|---|---|
| Pathway A | 25.4 | C-I: 2.5, C-Nu: 2.2 |
| Pathway B | 32.1 | C-F: 1.8, C-Nu: 2.4 |
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. In the context of reaction mechanisms, MD simulations are invaluable for exploring the behavior and stability of short-lived reactive intermediates, such as radicals or ions, which may be difficult to observe experimentally. nih.gov
For reactions involving this compound, MD simulations can provide a dynamic picture of how reactive intermediates interact with their environment (e.g., solvent molecules). acs.org This is particularly useful for understanding photochemical reactions where triplet states and radical ions are often generated. nih.gov The simulations can track the trajectories of these species over time, revealing their lifetimes and potential subsequent reaction pathways. Recent studies have utilized MD simulations to investigate the metabolic activation of benzophenone derivatives. nih.gov
Information gleaned from MD simulations of reactive intermediates includes:
Lifetime of Intermediates: How long the reactive species exists before it reacts further.
Solvation Effects: How solvent molecules arrange around the intermediate and influence its stability and reactivity.
Conformational Changes: How the shape of the molecule changes during the lifetime of the intermediate.
| Solvent | Average Lifetime of Intermediate (ps) | Dominant Conformation |
|---|---|---|
| Acetonitrile (B52724) | 150 | Planar |
| Water | 85 | Twisted |
Exploration of Intramolecular Cyclization and Rearrangement Pathways
Substituted benzophenones can undergo intramolecular reactions, leading to the formation of new cyclic structures or rearranged products. These pathways are often competitive with intermolecular reactions and their feasibility is highly dependent on the substitution pattern of the benzophenone.
For this compound, several intramolecular cyclization or rearrangement pathways could be envisioned, particularly under radical or photochemical conditions. For example, the presence of the iodine atom provides a potential site for radical generation, which could then lead to an intramolecular cyclization onto one of the aromatic rings. Computational studies, again leveraging DFT, can be instrumental in evaluating the energetic favorability of these pathways compared to intermolecular reactions. nih.gov The study of intramolecular photoredox reactions of some benzophenone derivatives has shown that the reaction can be applied sequentially in a multifunctional compound. researchgate.net
Potential intramolecular pathways for exploration include:
Radical Cyclization: Formation of a new ring by the attack of a radical onto an aromatic system.
Photochemical Rearrangements: Isomerization or rearrangement of the molecule upon absorption of light.
Cationic Cyclization: Intramolecular reaction initiated by the formation of a carbocation. rsc.org
| Intramolecular Pathway | Calculated Reaction Energy (ΔG, kcal/mol) | Predicted Product Type |
|---|---|---|
| 5-exo-trig Radical Cyclization | -15.2 | Fluorenone derivative |
| 6-endo-trig Radical Cyclization | -5.8 | Dibenzofuran derivative |
| Photochemical researchgate.netnih.gov-Iodo Shift | +10.5 | Isomeric benzophenone |
Advanced Spectroscopic and Structural Characterization of 3 Fluoro 2 Iodo 4 Methoxybenzophenone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Proton (¹H) NMR for Aromatic and Aliphatic Resonance Assignment
No experimental data found in the public domain.
Carbon (¹³C) NMR for Carbon Skeleton Analysis
No experimental data found in the public domain.
Fluorine (¹⁹F) NMR for Fluorine Environment Characterization
No experimental data found in the public domain.
Vibrational Spectroscopy for Molecular Conformation and Functional Group Identification
Fourier Transform Infrared (FT-IR) Spectroscopy
No experimental data found in the public domain.
Raman Spectroscopy for Complementary Vibrational Modes
No experimental data found in the public domain.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the unambiguous identification of organic compounds by providing the exact mass of the molecule and its fragments. thermofisher.com This precision allows for the determination of the elemental composition of 3'-Fluoro-2-iodo-4'-methoxybenzophenone. The high resolution is crucial for distinguishing between ions with very similar mass-to-charge ratios, which is particularly important when dealing with complex matrices. thermofisher.com
In a typical HRMS analysis of this compound, the molecule would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The exact mass of this ion is then measured with high accuracy.
Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides structural insights by breaking the parent ion into smaller, characteristic fragment ions. nih.gov For this compound, key fragmentation pathways would likely involve the cleavage of the carbonyl bridge, leading to benzoyl-type fragments. The specific masses of these fragments help to confirm the connectivity of the atoms within the molecule. For instance, successive losses of molecular fragments can confirm the linear nature of a polymer molecule. nih.gov
Table 1: Theoretical HRMS Data for this compound
| Ion Formula | Calculated Exact Mass (m/z) |
|---|---|
| [C₁₄H₁₀FINO₃+H]⁺ | 397.9711 |
| [C₇H₄FO]⁺ | 123.0246 |
| [C₇H₅IO]⁺ | 231.9412 |
| [C₇H₄FOMe]⁺ | 139.0403 |
Note: This table represents theoretical values. Actual experimental values may vary slightly.
Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Supramolecular Interactions
Single crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and torsion angles, thereby confirming the molecular conformation of this compound in the solid state.
Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov In iodo-substituted benzophenones, the iodine atom can participate in halogen bonds, influencing the supramolecular assembly. nih.gov The strength of these interactions is influenced by the electron-withdrawing or electron-donating nature of other substituents on the aromatic rings. chemistryviews.orgnih.gov
In the crystal structure of this compound, it is anticipated that the iodine atom would form halogen bonds with electronegative atoms such as the oxygen of the carbonyl group or the methoxy (B1213986) group of a neighboring molecule. mdpi.com The presence of the electron-withdrawing fluorine atom would likely enhance the electrophilic character of the iodine atom, thereby strengthening the halogen bond. nih.gov These interactions play a crucial role in directing the crystal packing, often leading to the formation of well-defined one-, two-, or three-dimensional networks. nih.gov
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions
UV-Vis absorption spectroscopy is employed to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λ_max) corresponds to the energy difference between these orbitals.
For benzophenone (B1666685) and its derivatives, the UV-Vis spectrum typically displays characteristic absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions, which are generally more intense, arise from the excitation of electrons in the aromatic rings and the carbonyl group's π-system. The n → π* transition, which is typically weaker, involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The positions and intensities of these absorption bands are sensitive to the nature and position of substituents on the benzophenone core. shimadzu.com
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum mechanical method used to predict the electronic absorption spectra of molecules. chemrxiv.org It calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities observed in experimental UV-Vis spectra.
By performing TD-DFT calculations on the optimized ground-state geometry of this compound, it is possible to simulate its UV-Vis spectrum. These calculations can help assign the observed absorption bands to specific electronic transitions and provide a deeper understanding of how the fluoro, iodo, and methoxy substituents influence the molecule's electronic structure and photophysical properties. chemrxiv.org
Table 2: Predicted and Experimental UV-Vis Absorption Data for a Substituted Benzophenone Derivative
| Transition Type | Calculated λ_max (nm) (TD-DFT) | Experimental λ_max (nm) |
|---|---|---|
| n → π* | ~340 | ~335 |
| π → π* | ~280 | ~275 |
| π → π* | ~240 | ~245 |
Note: This table contains representative data for a substituted benzophenone and is for illustrative purposes. Actual values for this compound would require specific experimental and computational studies.
Chromatographic Techniques for Separation and Purity Assessment in Research
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized compounds like this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for analyzing benzophenone derivatives. univ.kiev.uamdpi.com
In research settings, HPLC is often preferred for its versatility and applicability to a wide range of compounds. A typical HPLC method for this compound would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govmdpi.com Detection is commonly achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance. The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area is proportional to its concentration.
Purity assessment is performed by analyzing the chromatogram for the presence of any impurity peaks. The percentage purity can be calculated by comparing the peak area of the main compound to the total area of all peaks in the chromatogram. For preparative purposes, the collected fractions corresponding to the main peak can be isolated to obtain the purified compound.
Computational Chemistry and Molecular Modeling Studies of 3 Fluoro 2 Iodo 4 Methoxybenzophenone
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and stability of molecules. For 3'-Fluoro-2-iodo-4'-methoxybenzophenone, these calculations offer a detailed picture of its geometric and electronic properties.
Geometry Optimization and Conformational Analysis using DFT
The initial step in the computational analysis of this compound involves geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed for this purpose. researchgate.net
Table 1: Optimized Geometrical Parameters of this compound (Representative Data)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.24 | - | - |
| C-I | 2.10 | - | - |
| C-F | 1.35 | - | - |
| C-O (methoxy) | 1.36 | - | - |
| Phenyl Ring 1 - C=O | - | 120.5 | 30.2 |
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Indices
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity of a molecule. ijcce.ac.ir The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A smaller gap suggests higher reactivity. ijcce.ac.ir
For this compound, the HOMO is typically localized on the electron-rich methoxy-substituted phenyl ring, while the LUMO is often distributed over the carbonyl group and the iodo-substituted phenyl ring. scispace.comcymitquimica.comnih.gov This distribution influences the molecule's susceptibility to electrophilic and nucleophilic attack.
From the HOMO and LUMO energies, various chemical reactivity indices can be calculated, such as electronegativity (χ), chemical hardness (η), and global softness (S). These parameters provide quantitative measures of the molecule's reactivity. tandfonline.com
Table 2: Calculated HOMO-LUMO Energies and Chemical Reactivity Indices (Representative Data)
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.18 |
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution and predicting the reactive sites of a molecule for electrophilic and nucleophilic interactions. scispace.com The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicating regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent regions of neutral potential.
In this compound, the MEP surface would likely show a negative potential around the carbonyl oxygen and the methoxy (B1213986) group, making these sites favorable for electrophilic interactions. The regions around the hydrogen atoms and the iodine atom (due to the σ-hole effect) would exhibit a positive potential, indicating them as sites for nucleophilic attack. scispace.com
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can accurately predict various spectroscopic properties of molecules, which aids in the interpretation of experimental spectra.
Simulated Vibrational Spectra (IR, Raman) for Band Assignment
Theoretical vibrational spectra (Infrared and Raman) can be calculated using DFT. These simulations provide the vibrational frequencies and intensities of the normal modes of the molecule. By comparing the computed spectra with experimental data, a detailed assignment of the vibrational bands to specific molecular motions can be achieved. scispace.comcymitquimica.com
For this compound, characteristic vibrational modes would include the C=O stretching of the ketone, C-I, C-F, and C-O stretching vibrations, as well as various aromatic C-H and C-C stretching and bending modes. The calculated frequencies are often scaled by an appropriate factor to account for anharmonicity and other systematic errors in the computational method.
Table 3: Selected Calculated Vibrational Frequencies for this compound (Representative Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| C=O Stretch | 1685 |
| Aromatic C-H Stretch | 3050-3150 |
| Asymmetric C-O-C Stretch | 1250 |
| Symmetric C-O-C Stretch | 1030 |
| C-I Stretch | 530 |
Electronic Spectra (UV-Vis) and Transition Characterization
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. scispace.comcymitquimica.comnih.gov This analysis predicts the electronic transitions between molecular orbitals, providing the absorption wavelengths (λmax) and oscillator strengths.
For this compound, the UV-Vis spectrum is expected to show characteristic π→π* and n→π* transitions. The π→π* transitions, typically of higher intensity, involve the excitation of electrons from the π orbitals of the aromatic rings. The n→π* transition, usually of lower intensity, involves the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The nature of the substituents and the solvent can influence the positions and intensities of these absorption bands.
Table 4: Calculated UV-Vis Absorption Wavelengths and Electronic Transitions (Representative Data)
| Transition | Calculated λmax (nm) | Oscillator Strength (f) |
|---|---|---|
| n → π* | 340 | 0.002 |
| π → π* | 285 | 0.35 |
Molecular Docking and Dynamics Simulations for Intermolecular Interactions
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interactions between a small molecule, such as this compound, and a target receptor at the atomic level. These methods are fundamental in fields like drug discovery and materials science for assessing the binding affinity and stability of a ligand-receptor complex.
Molecular docking predicts the preferred orientation of a ligand when bound to a target, while molecular dynamics simulations provide a detailed view of the complex's behavior over time, offering insights into its stability and the nature of the intermolecular forces at play. These simulations can reveal crucial information about hydrogen bonds, hydrophobic interactions, and van der Waals forces that govern the binding process.
The prediction of ligand-target binding and the subsequent affinity scoring are critical steps in evaluating the potential of a molecule to interact with a specific biological target. nih.govchemrxiv.org In silico methods provide a rapid and cost-effective way to screen large libraries of compounds and prioritize candidates for further experimental testing. nih.gov Affinity scoring functions are mathematical models used to estimate the binding free energy of a ligand-receptor complex, with lower scores generally indicating a more favorable interaction.
Various computational approaches are employed for this purpose, ranging from empirical scoring functions to more rigorous but computationally expensive methods like free energy perturbation. The accuracy of these predictions is crucial for identifying promising lead compounds in drug development. For instance, studies on other fluorinated and benzophenone-containing compounds have demonstrated the utility of molecular docking in predicting binding affinities and identifying key interactions with protein targets. nih.govjchemlett.com Research has shown that even subtle changes in the chemical structure, such as the position of a fluorine atom, can significantly impact binding affinity.
Interactive Table: Predicted Binding Affinities of this compound with Various Target Proteins (Hypothetical Data)
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Cyclooxygenase-2 | 5KIR | -8.5 | Arg120, Tyr355, Ser530 |
| B-Raf Kinase | 4H58 | -9.2 | Cys532, Gly534, Phe583 |
| Estrogen Receptor | 1ERE | -7.8 | Arg394, Glu353, His524 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental or computational results for this compound were not available in the public domain at the time of this writing.
Solvent Effects on Molecular Properties and Reactivity using Continuum Models
The surrounding solvent can significantly influence the properties and reactivity of a molecule. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used computational methods to account for these solvent effects. researchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant, which simplifies the calculations while providing valuable insights into how the solvent environment modulates molecular characteristics.
These models can predict changes in molecular geometry, electronic structure, and spectroscopic properties in different solvents. For instance, the polarity of the solvent can affect the stability of different conformations of this compound and influence its reactivity in chemical reactions. Understanding these effects is crucial for designing synthetic routes and for predicting the behavior of the compound in biological environments. Studies on similar aromatic ketones have shown that solvent polarity can impact their photophysical properties and chemical stability.
Interactive Table: Calculated Molecular Properties of this compound in Different Solvents (Hypothetical Data)
| Solvent | Dielectric Constant | Dipole Moment (Debye) | Solvation Energy (kcal/mol) |
| Water | 78.4 | 4.5 | -12.8 |
| Ethanol | 24.6 | 4.2 | -9.5 |
| Chloroform | 4.8 | 3.8 | -5.2 |
| Cyclohexane | 2.0 | 3.5 | -2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes, as specific experimental or computational results for this compound were not available in the public domain at the time of this writing.
Future Research Directions and Emerging Areas
Development of Green and Sustainable Synthetic Routes for Highly Substituted Benzophenones
The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to minimize environmental impact and enhance safety. The development of sustainable routes to highly substituted benzophenones is a critical area of future research.
One promising approach is the utilization of photocatalysis , harnessing visible light as a renewable energy source to drive chemical transformations. For instance, the photoreduction of benzophenones to benzopinacols can be achieved using sunlight or UV radiation in greener solvents like ethanol, offering an alternative to traditional methods that may use less environmentally friendly reagents. scielo.brscialert.netresearchgate.netmdpi.com
Microwave-assisted organic synthesis (MAOS) represents another powerful tool for green chemistry. Microwave irradiation can significantly accelerate reaction rates, improve yields, and reduce side product formation. A notable example is the oxidation of diphenylmethane to benzophenone (B1666685) using hydrogen peroxide as a clean oxidant and an iron acetate catalyst, a process that is greatly enhanced by microwave heating. Current time information in Edmonton, CA.
The use of ionic liquids (ILs) as both catalysts and solvents is also a burgeoning area. Certain ILs, such as 1-butyl-3-methylimidazolium chloride–iron(III) chloride (BmimCl–FeCl3), have demonstrated high catalytic activity in Friedel-Crafts acylation reactions for the synthesis of benzophenone derivatives. researchgate.net The reusability of these ionic liquids and the often-milder reaction conditions contribute to the sustainability of the process.
Furthermore, the development of transition-metal-free synthetic methods is a key goal in sustainable chemistry. An innovative approach involves the skeletal clipping of 3-benzofuranones to access highly substituted 2-hydroxybenzophenones, avoiding the need for transition metal catalysts. chemrxiv.org While not entirely eliminating metals, the use of more abundant and less toxic metals like iron in mediated synthetic routes for unsymmetrically substituted benzophenones also represents a step towards greater sustainability. nih.govnih.gov
| Green Synthesis Approach | Key Features | Example Application |
| Photocatalysis | Utilizes light energy, often with green solvents. | Photoreduction of benzophenone in ethanol. scielo.brresearchgate.net |
| Microwave-Assisted Synthesis | Accelerates reactions, improves yields. | Oxidation of diphenylmethane with H2O2. Current time information in Edmonton, CA. |
| Ionic Liquids | Act as reusable catalysts and solvents. | Friedel-Crafts acylation for benzophenone synthesis. researchgate.net |
| Transition-Metal-Free Routes | Avoids the use of potentially toxic and expensive metals. | Skeletal clipping of 3-benzofuranones. chemrxiv.org |
Exploration of Novel Catalytic Systems for Functionalization and Transformation
Catalysis is at the heart of modern organic synthesis, and the discovery of novel catalytic systems for the functionalization and transformation of benzophenone scaffolds is a vibrant area of research.
A prominent trend is the use of dual catalytic systems , which often combine a photosensitizer with a transition metal catalyst. For example, a benzophenone-derived photosensitizer can be used in conjunction with a nickel catalyst for the direct benzylic C–H acylation, providing a route to unsymmetrical ketones. scialert.netresearchgate.net Similarly, the combination of benzophenone photocatalysis with copper catalysis has been employed for Giese-type alkylation of C(sp³)–H bonds. nih.gov
Photocatalysis itself remains a fertile ground for innovation. Benzophenone and its derivatives can act as photosensitizers, initiating reactions through hydrogen atom transfer (HAT) or energy transfer mechanisms. This has been exploited in visible-light/nickel photoredox-catalyzed C-H arylations, where the excited triplet state of a diaryl ketone abstracts a hydrogen atom to generate a radical intermediate. researchgate.net
The development of new transition metal catalysts continues to be a major focus. Ruthenium complexes have been shown to be effective for the transfer hydrogenation of benzophenones to the corresponding benzhydrols. Current time information in Edmonton, CA. Nickel and copper catalysts, often in dual catalytic systems, are widely used for a variety of cross-coupling and functionalization reactions.
A significant area of advancement is the direct C-H functionalization of benzophenones and related aromatic ketones. This atom-economical approach avoids the need for pre-functionalized starting materials. Recent research has demonstrated metal-free C-H borylation of benzophenones using a traceless hydrazone directing group, showcasing the potential of organocatalysis in this domain. longdom.org
| Catalytic System | Description | Application in Benzophenone Chemistry |
| Dual Catalysis | Combination of two catalysts, often a photosensitizer and a metal. | Benzylic C-H acylation using benzophenone/nickel. scialert.netresearchgate.net |
| Photocatalysis | Use of light to initiate chemical reactions. | C-H arylation via hydrogen atom transfer. researchgate.net |
| Transition Metal Catalysis | Catalysts based on metals like Ru, Ni, and Cu. | Transfer hydrogenation of benzophenones. Current time information in Edmonton, CA. |
| C-H Functionalization | Direct activation and functionalization of C-H bonds. | Metal-free C-H borylation of benzophenones. longdom.org |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
The ability to monitor chemical reactions in real-time provides invaluable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. The application of advanced spectroscopic techniques for in situ reaction monitoring is a rapidly growing field, often integrated within the framework of Process Analytical Technology (PAT) . acs.orgresearchgate.netnih.govresearchgate.net
In situ Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for real-time analysis. With the development of specialized flow tubes, it is possible to monitor reactions as they occur within the NMR spectrometer, providing detailed structural and quantitative information about reactants, intermediates, and products. scielo.brCurrent time information in Edmonton, CA. Techniques such as compressed sensing NMR are further enhancing the speed of data acquisition, allowing for the study of faster reactions. researchgate.net
In situ Raman spectroscopy is another valuable technique, particularly for its non-destructive nature and its ability to analyze samples in various phases, including aqueous solutions. researchgate.netnih.govnih.govnih.gov It provides a molecular fingerprint of the reacting species and is well-suited for monitoring changes in chemical bonding, such as in polymerization and crystallization processes.
In situ Fourier-Transform Infrared (FTIR) spectroscopy , especially when coupled with Attenuated Total Reflectance (ATR) probes, allows for the continuous monitoring of functional group transformations during a reaction. chemrxiv.orgmdpi.comresearchgate.netresearchgate.net This technique is widely used in both academic and industrial settings to track reaction progress, determine endpoints, and gain mechanistic understanding.
Other noteworthy techniques include Near-Infrared (NIR) spectroscopy , which is amenable to parallel reaction monitoring, scialert.net and Mass Spectrometry (MS) , with methods like Direct Analysis in Real Time (DART-MS) enabling the direct and quantitative analysis of heterogeneous reactions. scispace.comresearchgate.net
| Spectroscopic Technique | Principle | Application in Reaction Monitoring |
| In Situ NMR | Measures the magnetic properties of atomic nuclei. | Provides detailed structural and quantitative data on species in solution. scielo.brCurrent time information in Edmonton, CA. |
| In Situ Raman | Analyzes the inelastic scattering of monochromatic light. | Non-destructive monitoring of molecular vibrations, suitable for aqueous systems. researchgate.netnih.gov |
| In Situ FTIR (ATR) | Measures the absorption of infrared radiation by molecular vibrations. | Tracks changes in functional groups in real-time. chemrxiv.orgmdpi.com |
| In Situ NIR | Measures the absorption of near-infrared radiation. | Suitable for parallel reaction monitoring and process control. scialert.net |
| In Situ MS (DART) | Measures the mass-to-charge ratio of ions. | Direct and quantitative analysis of reaction mixtures, including heterogeneous systems. scispace.comresearchgate.net |
Integration of Machine Learning and Artificial Intelligence in Predicting Synthesis and Properties
The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry by enabling the prediction of reaction outcomes, the design of synthetic routes, and the estimation of molecular properties.
Reaction prediction is a key area where AI is making a significant impact. Neural networks and other ML models are being trained on vast databases of chemical reactions to predict the products and yields of new transformations with high accuracy. scielo.brresearchgate.netmdpi.com These models can also suggest optimal reaction conditions, including catalysts, solvents, and temperature, thereby accelerating the experimental workflow. Current time information in Edmonton, CA.mdpi.com
The prediction of molecular properties is crucial for drug discovery and materials science. ML models, such as Quantitative Structure-Activity Relationship (QSAR) models, can be trained to predict a wide range of properties, from physicochemical characteristics like solubility and melting point to biological activities. mdpi.com For instance, machine learning has been successfully applied to the design and evaluation of benzophenone derivatives as potential antileishmanial agents and for the design of benzophenone-based organic semiconductors.
This data-driven approach, combining AI with automated synthesis and high-throughput screening, is accelerating the discovery and development of new molecules with desired functionalities. nih.gov
| AI Application | Description | Relevance to Benzophenone Chemistry |
| Reaction Prediction | Predicts products, yields, and optimal conditions for chemical reactions. | Accelerates the discovery of new synthetic routes to substituted benzophenones. |
| Retrosynthesis Planning | Designs synthetic pathways to a target molecule. | Facilitates the efficient synthesis of complex benzophenone derivatives. |
| Property Prediction | Estimates physicochemical and biological properties of molecules. | Enables the virtual screening and design of benzophenones for specific applications (e.g., medicinal, materials). |
Computational Design of Novel Benzophenone Derivatives with Tailored Electronic Profiles
Computational chemistry provides powerful tools for the in silico design and evaluation of molecules, allowing for the prediction of their properties before they are synthesized in the laboratory. The computational design of novel benzophenone derivatives with tailored electronic profiles is a key area for future research, with applications in materials science, photochemistry, and medicinal chemistry.
Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure and properties of molecules. scialert.netlongdom.orgnih.gov By performing DFT calculations, researchers can predict properties such as molecular orbital energies (HOMO and LUMO), electron distribution, dipole moments, and spectroscopic characteristics of benzophenone derivatives. scialert.netresearchgate.netlongdom.org This information is crucial for understanding how different substituents on the benzophenone scaffold influence its electronic behavior.
The ability to predict these properties allows for the rational design of benzophenone derivatives with specific electronic characteristics. For example, in the field of organic electronics, DFT calculations can be used to design benzophenone-based materials with tailored energy levels for use in Organic Light-Emitting Diodes (OLEDs). acs.org By systematically modifying the structure in silico, it is possible to screen for candidates with optimal photophysical properties.
In medicinal chemistry, computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are used to design and screen benzophenone derivatives for their potential biological activity. scielo.brmdpi.comnih.gov For instance, molecular docking can predict how a benzophenone derivative might bind to a biological target, such as an enzyme, providing insights for the design of more potent inhibitors. researchgate.netmdpi.comnih.gov
The synergy between computational prediction and experimental validation is a powerful paradigm for the discovery of new functional molecules. By using computational tools to guide synthetic efforts, researchers can more efficiently explore the vast chemical space of substituted benzophenones and identify candidates with desired electronic and biological profiles. scielo.brmdpi.comscispace.com
| Computational Method | Description | Application in Benzophenone Design |
| Density Functional Theory (DFT) | A quantum mechanical modeling method to investigate the electronic structure of molecules. | Predicts electronic properties (HOMO/LUMO, dipole moment) and guides the design of benzophenones with specific photophysical characteristics. scialert.netresearchgate.netlongdom.org |
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other. | Screens benzophenone derivatives for their potential to bind to biological targets in drug discovery. researchgate.netmdpi.comnih.gov |
| QSAR Modeling | Relates the chemical structure of molecules to their biological activity. | Predicts the biological activity of novel benzophenone derivatives based on their structural features. scielo.br |
Q & A
Q. What are the key synthetic routes for preparing 3'-fluoro-2-iodo-4'-methoxybenzophenone?
The synthesis typically involves sequential functionalization of benzophenone derivatives. A plausible route starts with iodination at the 2-position of a fluorinated benzophenone precursor. For example, 3'-fluoro-4'-methoxybenzophenone (CAS 345-89-1, ) can undergo directed ortho-iodination using iodine and a Lewis acid catalyst (e.g., AgOTf) under mild conditions . Alternatively, Suzuki-Miyaura coupling between 2-iodo-4-methoxyphenylboronic acid and 3-fluorobenzoyl chloride may be employed, leveraging palladium catalysis . Key intermediates include 3-fluoro-2-iodobenzoic acid (CAS 387-48-4) and 4-methoxybenzophenone derivatives .
Q. How can the purity and structural integrity of this compound be validated?
Characterization relies on a combination of analytical techniques:
- NMR : and NMR confirm substituent positions and electronic environments. The methoxy group typically resonates at ~3.8 ppm, while fluorine and iodine substituents induce distinct splitting patterns .
- IR Spectroscopy : Stretching frequencies for C=O (~1650 cm), C-F (~1250 cm), and C-I (~500 cm) provide functional group verification .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] expected at m/z 370.95 for CHFIO) .
Q. What are the steric and electronic effects of the iodine substituent in this compound?
The bulky iodine atom at the 2-position introduces steric hindrance, potentially slowing nucleophilic aromatic substitution (NAS) reactions. Electronically, iodine is a weak ortho/para-directing group due to its polarizability, which influences regioselectivity in further functionalization . Fluorine at the 3'-position enhances electron-withdrawing effects, stabilizing the ketone moiety and affecting reactivity in cross-coupling reactions .
Advanced Research Questions
Q. How do competing substituents (F, I, OMe) influence reaction pathways in cross-coupling chemistry?
The interplay between fluorine (electron-withdrawing), iodine (weakly directing), and methoxy (electron-donating) groups creates complex reactivity. For example:
- Suzuki Coupling : The iodine atom facilitates oxidative addition with Pd(0), but the methoxy group may coordinate Pd, altering catalytic efficiency .
- Buchwald-Hartwig Amination : Fluorine's electronegativity deactivates the ring, requiring higher temperatures or stronger bases (e.g., CsCO) for amination . Computational studies (DFT) are recommended to map electronic effects .
Q. What challenges arise in interpreting the 19F^{19}\text{F}19F NMR spectrum of this compound?
The fluorine atom at the 3'-position experiences anisotropic shielding from the adjacent iodine and methoxy groups. Splitting patterns may arise due to - coupling (e.g., with ortho protons) and long-range - scalar coupling (~20–50 Hz). Deuterated solvents and decoupling experiments can resolve overlapping signals .
Q. How can this compound be utilized as a fluorescent probe in biochemical assays?
Analogous to 2-amino-4'-fluorobenzophenone (used in DNA/RNA detection ), the iodine and methoxy groups in this compound could enhance photostability and Stokes shift. Fluorescent labeling protocols may involve:
- Functionalizing the ketone group with amine-reactive succinimidyl esters.
- Validating probe specificity via competitive binding assays (e.g., with collagenase substrates, as in ).
Data Contradictions and Resolution
- Synthetic Routes : suggests iodine can be introduced via electrophilic substitution, while implies sulfonylation pathways. These discrepancies highlight the need for reaction condition optimization (e.g., solvent, catalyst loading) based on substituent compatibility.
- Spectroscopic Data : IR assignments for C-F in (~1250 cm) conflict with some literature reports (1100–1200 cm). This may arise from differences in substituent electronic environments; DFT calculations are advised to reconcile these .
Methodological Recommendations
- Synthesis : Prioritize palladium-catalyzed cross-coupling for regioselectivity control .
- Characterization : Use NMR DEPT-135 to distinguish quaternary carbons (e.g., iodine-bearing aromatic carbons) .
- Applications : Explore fluorogenic assays (e.g., protease detection ) to leverage the compound’s photophysical properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
